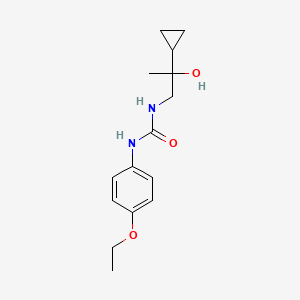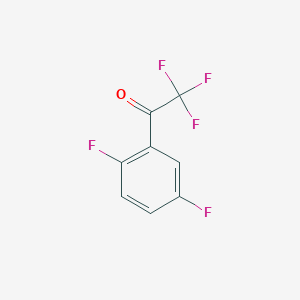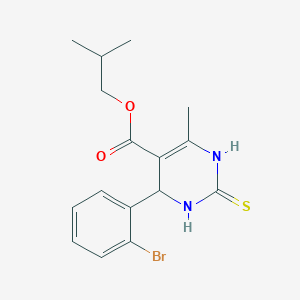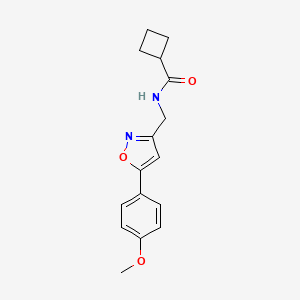![molecular formula C15H13ClN4O B2872947 3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone CAS No. 1164471-74-2](/img/structure/B2872947.png)
3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H13ClN4O. It includes a pyrrolidinone ring, a pyrimidine ring, and a chloroaniline group . The exact arrangement of these groups in the molecule would be determined by the specifics of the synthesis process.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, density, and solubility. Unfortunately, the specific values for these properties are not provided in the search results.Applications De Recherche Scientifique
Applications in Polymer Science
One relevant area of research involves the use of pyrrolidinones and related compounds in polymer science. For example, the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes using 1-Methyl-2-pyrrolidinone demonstrates the utility of pyrrolidinone derivatives in facilitating polymerization processes, resulting in polymers with specific end-group functionalities (Pratap & Heller, 1992). This highlights the role of pyrrolidinone structures in developing materials with tailored properties.
In Heterocyclic Chemistry
Research in heterocyclic chemistry often involves the synthesis and application of pyridine, pyran, pyrimidine, and related heterocyclic compounds. For instance, studies on the synthesis and antimicrobial activity of pyridines and pyrimidines incorporating an antipyrine moiety explore the potential of these heterocycles in creating bioactive molecules (Hussein et al., 2012). This suggests that compounds similar to "3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone" might find use in designing new therapeutic agents or materials with biological activity.
In Molecular Design and Synthesis
The molecular design and synthesis of heterocyclic compounds often leverage the unique reactivity of functionalized intermediates. For example, the construction of imidazo[pyrido][1,2-a]pyridines and imidazo[pyrido][3,2,1-ij][1,8]naphthyridines via DABCO-catalyzed tandem annulations demonstrates the intricate synthetic strategies employed to create complex heterocyclic systems (Li et al., 2011). This showcases the potential of employing chloroanilino and pyrimidinyl moieties in synthesizing novel heterocycles.
Safety and Hazards
As with any chemical compound, handling “3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone” requires appropriate safety precautions . The specific hazards associated with this compound are not provided in the search results, but would likely include the potential for toxicity and environmental harm.
Propriétés
IUPAC Name |
(3Z)-3-[(4-chloroanilino)methylidene]-1-pyrimidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-2-4-13(5-3-12)19-10-11-6-9-20(14(11)21)15-17-7-1-8-18-15/h1-5,7-8,10,19H,6,9H2/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAZGXGHKFOFAH-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CNC2=CC=C(C=C2)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C\NC2=CC=C(C=C2)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)


![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)
![9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872876.png)


![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2872881.png)
![3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide](/img/structure/B2872882.png)


![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)
